![molecular formula C23H16BrN3 B2470340 2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline CAS No. 71858-23-6](/img/structure/B2470340.png)
2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline is a chemical compound that belongs to the quinoline family. It is a heterocyclic compound that contains a quinoline ring and a benzimidazole ring. This compound has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Optoelectronic Materials
Research on quinoline derivatives, including structures similar to "2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline," indicates their significant potential in the development of novel optoelectronic materials. These compounds are integral to creating luminescent molecules, photoelectric conversion elements, image sensors, and organic light-emitting diodes (OLEDs). The integration of quinoline and pyrimidine fragments into π-extended conjugated systems enhances electroluminescent properties, making these derivatives crucial for fabricating materials for white OLEDs and red phosphorescent OLEDs. Additionally, these compounds are explored for nonlinear optical materials and colorimetric pH sensors, demonstrating their versatile application in optoelectronic devices (Lipunova et al., 2018).
Medicinal Chemistry
Quinoline derivatives are extensively studied for their medicinal properties. These compounds, including the specific structure , are found in over 200 naturally occurring alkaloids and possess a wide range of biological activities. Their structural stability and the ability to introduce various bioactive moieties make them attractive scaffolds for developing new potential medicinal agents. Novel quinazolinone structures have shown antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential in addressing antibiotic resistance and developing new therapeutic agents (Tiwary et al., 2016).
Corrosion Inhibition
Quinoline derivatives are recognized for their anticorrosive properties. These compounds effectively form stable chelating complexes with surface metallic atoms, offering protection against metallic corrosion. This property is particularly valuable in industrial applications where corrosion resistance is crucial. Research into quinoline-based compounds as corrosion inhibitors provides insights into their application in enhancing the durability and lifespan of metal components (Verma et al., 2020).
Synthesis of Biologically Active Compounds
The synthesis and biological activity of benzimidazole-quinoline compounds, such as "2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline," are of significant interest in developing novel bioactive compounds. These hybrid molecules combine two or more bioactive heterocyclic moieties, offering a platform for synthesizing therapeutically active agents. Research data supports the potential of these derivatives in treating various illnesses, including cancer and microbial infections, with lesser adverse effects, underscoring the importance of such structures in medicinal chemistry (Salahuddin et al., 2023).
properties
IUPAC Name |
2-(4-bromophenyl)-4-(1-methylbenzimidazol-2-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3/c1-27-22-9-5-4-8-20(22)26-23(27)18-14-21(15-10-12-16(24)13-11-15)25-19-7-3-2-6-17(18)19/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRLWCSBWLUOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride](/img/structure/B2470257.png)
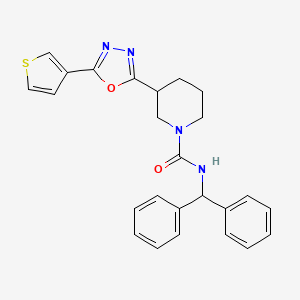
![N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-2-nitrobenzamide](/img/structure/B2470263.png)
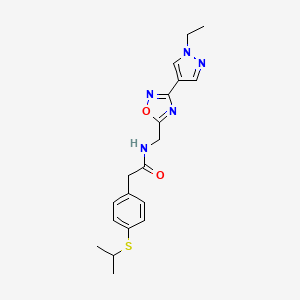

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2470266.png)
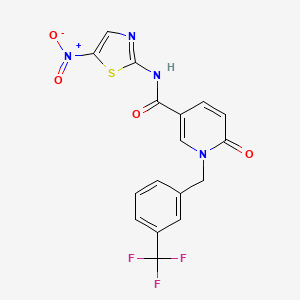
![N'-(5-chloro-2-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2470268.png)
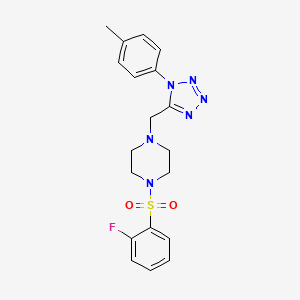
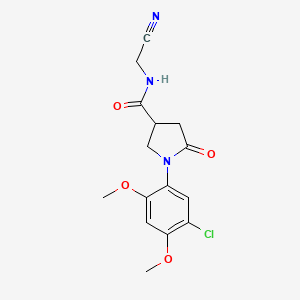
![2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2470275.png)
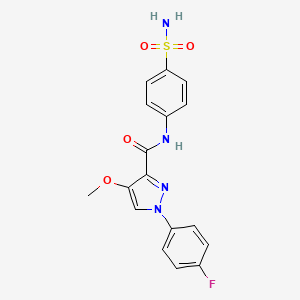
![5-chloro-2-methoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470277.png)
